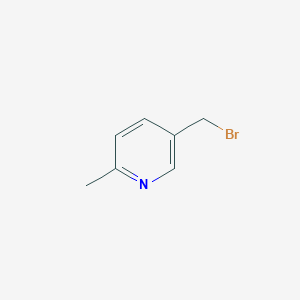

5-(Bromomethyl)-2-methylpyridine

Description

Significance as a Versatile Synthetic Intermediate

5-(Bromomethyl)-2-methylpyridine is a key raw material in the field of organic synthesis. pipzine-chem.com Its utility stems from the presence of a bromomethyl group attached to a pyridine (B92270) ring. The bromine atom's high electronegativity makes the carbon-bromine bond susceptible to cleavage, rendering the compound an effective electrophilic reagent in nucleophilic substitution reactions. pipzine-chem.com This reactivity allows for the introduction of the 2-methyl-5-pyridyl moiety into various organic molecules.

The compound's versatility is further highlighted by its participation in free radical reactions. Under the influence of initiators, the bromomethyl group can generate free radicals, which can then initiate chain reactions to construct more complex organic structures. pipzine-chem.com This dual reactivity in both nucleophilic substitution and free radical pathways underscores its importance as a versatile intermediate in the synthesis of novel organic compounds. pipzine-chem.com

Strategic Role in the Construction of Substituted Pyridine Derivatives

The pyridine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials. guidechem.com Consequently, methods for the synthesis of substituted pyridine derivatives are of great interest to the scientific community. This compound serves as a crucial starting material in this endeavor, enabling the synthesis of a diverse range of substituted pyridines.

A significant application of this intermediate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. For instance, after conversion to its corresponding boronic acid derivative, it can be coupled with various aryl or heteroaryl halides to form biaryl structures. google.com One specific synthetic method involves the reaction of 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene with trimethyl borate (B1201080) to form a boric acid compound, which is then reacted with 2-bromopyridine (B144113) in the presence of a palladium catalyst to yield 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine. google.com

Furthermore, the bromine atom on the pyridine ring of related compounds like 5-bromo-2-methylpyridine (B113479) can be directly utilized in coupling reactions. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been used in Suzuki cross-coupling reactions with various arylboronic acids to produce novel pyridine derivatives with moderate to good yields. mdpi.com This highlights the strategic importance of the bromo-substituted pyridine core in building molecular complexity.

The synthesis of this compound itself can be achieved through various routes. One common method involves the bromination of 2,5-lutidine (2,5-dimethylpyridine). Another approach starts from 5-methylnicotinic acid, which is first esterified and then reduced, followed by bromination to yield the target compound. researchgate.net More intricate methods have also been developed, starting from precursors like 2-chloro-3-trifluoromethyl-5-nitropyridine to synthesize derivatives such as 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. google.com

The table below summarizes some of the key reactions and starting materials related to the synthesis and utility of this compound and its analogs.

| Product | Starting Material(s) | Reagents/Conditions | Reaction Type |

| 5-Bromo-2-methylpyridine | 2-Methylpyridine | Bromine, 150W tungsten lamp, 150°C | Bromination |

| 5-Bromo-2-methylpyridine | 5-Amino-2-methylpyridine | Acid, Bromine, Sodium nitrite | Sandmeyer-type reaction |

| Substituted Pyridine Derivatives | 5-Bromo-2-methylpyridin-3-amine, Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water | Suzuki Coupling |

| 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine | (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid, 2-Bromopyridine | [1,1'-Bis(diphenylphosphino)ferrocene]palladium dichloride | Suzuki Coupling |

| 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | 6-Methyl-5-(trifluoromethyl)pyridin-3-amine | Diazotization | Diazotization/Bromination |

| 3-(Bromomethyl)-5-methylpyridine hydrobromide | (5-Methylpyridin-3-yl)methanol hydrobromide salt | Hydrogen bromide, Xylene | Bromination |

This array of synthetic transformations underscores the central role of this compound and its bromo-substituted congeners as foundational building blocks in the creation of a vast library of functionalized pyridine compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMHSZNSSOEFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622906 | |

| Record name | 5-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792187-67-8 | |

| Record name | 5-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromomethyl 2 Methylpyridine

Direct Halogenation Approaches

Direct halogenation represents the most straightforward strategy for synthesizing 5-(Bromomethyl)-2-methylpyridine, typically starting from 2,5-dimethylpyridine (B147104). This approach focuses on the selective bromination of the methyl group at the 5-position of the pyridine (B92270) ring.

Radical Bromination Techniques: Reagents and Conditions

Radical bromination is a cornerstone for converting benzylic C-H bonds into C-Br bonds. In the case of this compound, this involves the reaction of 2,5-dimethylpyridine with a bromine source under conditions that favor the formation of free radicals.

Commonly employed reagents for this transformation include N-bromoimides, such as N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The reaction is typically initiated using either thermal or photochemical methods. Thermal initiation often involves a radical initiator like azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals that propagate the chain reaction. gla.ac.ukgla.ac.uk Photochemical initiation, by contrast, uses light to trigger the formation of the initial bromine radical. gla.ac.ukgla.ac.uk

More recently, Lewis acid catalysis has emerged as a method for achieving benzylic bromination under milder conditions. nih.gov For instance, Zirconium(IV) chloride (ZrCl₄) has been shown to effectively catalyze the bromination of toluene (B28343) derivatives at room temperature using DBDMH as the bromine source. nih.gov This catalytic system proceeds through a radical generation pathway and offers an alternative to traditional high-temperature methods. nih.gov

Optimization of Regioselectivity and Yield in Benzylic Bromination

A primary challenge in the direct bromination of unsymmetrical lutidines like 2,5-dimethylpyridine is achieving regioselectivity. The goal is to selectively brominate the methyl group at the 5-position while leaving the 2-methyl group untouched. The inherent electronic properties of the pyridine ring play a crucial role in directing this selectivity. The nitrogen atom exerts a deactivating inductive effect on the ring, which extends to the adjacent methyl groups. This effect is strongest at the positions closest to the nitrogen (alpha positions, like C2 and C6). Consequently, the methyl group at the 2-position is more deactivated towards radical abstraction than the methyl group at the 5-position. google.com This electronic difference favors the bromination at the 5-methyl group, which is further away from the deactivating influence of the ring nitrogen. google.com

Optimizing reaction conditions is critical to maximizing the yield of the desired product and minimizing side reactions, such as dibromination or ring bromination. Studies have demonstrated that the choice of initiator and reaction conditions can significantly impact the outcome. For example, a photo-initiated reaction with NBS in dichloromethane (B109758) has been shown to provide a higher yield of the desired monobrominated product compared to a thermally initiated reaction with AIBN in chlorobenzene. gla.ac.ukgla.ac.uk Lewis acid-catalyzed methods also offer high selectivity for benzylic bromination over aromatic ring bromination under mild conditions. nih.gov

Table 1: Comparison of Benzylic Bromination Conditions and Outcomes

| Starting Material | Brominating Reagent | Catalyst/Initiator | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|---|

| Toluene | NBS | ZrCl₄ | Dichloromethane | Room Temperature | Selective benzylic bromination | nih.gov |

| Toluene | DBDMH | ZrCl₄ | Dichloromethane | Room Temperature | Exclusive benzylic bromination, faster reaction | nih.gov |

| 2,6,7-trimethyl-N3-pivaloyloxymethylquinazolinone | NBS | AIBN (Thermal) | Chlorobenzene | Heat | 47% yield of desired 6-bromomethyl product | gla.ac.ukgla.ac.uk |

Multi-Step Preparative Routes from Precursors

Multi-step syntheses provide alternative, albeit more complex, pathways to this compound. These routes offer flexibility, allowing for the construction of the target molecule from various precursors through strategic chemical transformations.

Pathways Involving Functional Group Interconversion on the Pyridine Ring

One multi-step strategy begins with a pyridine ring that is already substituted at the 2- and 5-positions, followed by a series of functional group interconversions to arrive at the final product. A plausible, though less direct, route involves the modification of a functional group at the 5-position into a bromomethyl group.

This can be conceptualized by starting with 2-methylnicotinic acid (2-methylpyridine-5-carboxylic acid). The carboxylic acid can be reduced to the corresponding primary alcohol, 5-(hydroxymethyl)-2-methylpyridine. This transformation is a standard procedure in organic synthesis. Subsequently, the resulting benzylic-type alcohol can be converted to the target bromide. This bromination of the hydroxymethyl group can be achieved using various standard brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). While this pathway is synthetically viable, direct bromination of 2,5-dimethylpyridine is often more efficient.

Other complex multi-step sequences reported in patent literature for analogous structures involve building up the methyl group and then introducing the halogen. For instance, a method for preparing the related compound 5-bromo-2-methylpyridine (B113479) involves condensing 5-nitro-2-chloropyridine with diethyl malonate, followed by decarboxylation to yield 5-nitro-2-methylpyridine. google.com Subsequent reduction of the nitro group to an amine and a Sandmeyer-type reaction (diazotization followed by treatment with a bromide source) yields the final product. google.com This highlights the principle of functional group interconversion on the pyridine ring, even though it leads to a different isomer (ring bromination vs. side-chain bromination).

Strategies for Constructing the Pyridine Core with Subsequent Bromomethylation

An alternative to modifying existing pyridine rings is to construct the 2,5-disubstituted pyridine core from acyclic precursors. Classic methods like the Chichibabin pyridine synthesis or related condensations can be employed to build the heterocyclic ring with the required substitution pattern. orgsyn.org For example, the synthesis of the related 5-ethyl-2-methylpyridine (B142974) can be achieved by heating paraldehyde (B1678423) with aqueous ammonia (B1221849) in the presence of an ammonium (B1175870) acetate (B1210297) catalyst in an autoclave. orgsyn.org A possible mechanism for the formation of such substituted pyridines involves the condensation of aldehydes and ammonia. rsc.org

By carefully selecting the starting aldehydes and reaction conditions, it is possible to synthesize the 2,5-dimethylpyridine skeleton. Once this precursor is formed, the direct radical bromination techniques described in section 2.1 can be applied to introduce the bromomethyl group at the 5-position, completing the synthesis of the target molecule. This combined approach of ring synthesis followed by side-chain functionalization provides a high degree of modularity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact and enhance safety and efficiency. uniroma1.itmdpi.com These principles can be applied to the synthesis of this compound in several ways.

One key aspect is the use of catalysis to replace stoichiometric reagents. The use of Lewis acids like ZrCl₄ to catalyze benzylic bromination allows the reaction to proceed under milder conditions (room temperature) compared to traditional methods that require high heat, thus reducing energy consumption. nih.gov Catalytic processes often lead to higher selectivity and reduced formation of byproducts, aligning with the principle of waste prevention. uniroma1.it

The development of continuous flow processes offers another significant green advantage. mdpi.com Flow microreactors can be used for the synthesis of disubstituted pyridine precursors, providing benefits such as improved safety when handling reactive intermediates, shorter reaction times, and the ability to superheat solvents safely above their boiling points to accelerate reactions. mdpi.comrsc.org This technology reduces waste and simplifies work-up procedures compared to conventional batch reactions. mdpi.com

The choice of solvents and reagents is also critical. Green chemistry encourages the use of safer solvents and the reduction or elimination of toxic substances. mdpi.com For example, exploring solvent-free reaction conditions or using water as a solvent where possible are key goals. mdpi.comrasayanjournal.co.inmdpi.com In the context of bromination, using solid, easier-to-handle reagents like NBS or DBDMH is preferable to using elemental bromine. nih.gov Furthermore, optimizing reactions to improve atom economy—the measure of how many atoms from the starting materials are incorporated into the final product—is a fundamental goal of green synthetic design. mdpi.com

Considerations for Process Scale-up and Industrial Production

The transition of the synthesis of this compound from laboratory-scale to industrial production necessitates a thorough evaluation of various process parameters to ensure safety, efficiency, cost-effectiveness, and product quality. The primary route for large-scale synthesis involves the radical bromination of 2,5-dimethylpyridine. Key considerations for the scale-up of this process are detailed below.

Raw Material Selection and Control

The primary starting material for the synthesis of this compound is 2,5-dimethylpyridine, also known as 2,5-lutidine. For industrial production, the purity of this raw material is critical, as impurities can lead to side reactions and complicate the purification of the final product. The most common brominating agent used is N-Bromosuccinimide (NBS), which is favored for its ability to provide a low concentration of bromine, thus minimizing side reactions. The quality and stability of NBS are crucial, as are those of the radical initiator, which is required to start the reaction.

Reaction Selectivity and By-product Formation

A significant challenge in the synthesis of this compound is achieving high selectivity. The starting material, 2,5-dimethylpyridine, has two methyl groups that can be brominated, as well as the pyridine ring itself. The desired product is formed by bromination of the methyl group at the 5-position. Potential by-products include 2-(bromomethyl)-5-methylpyridine, 2,5-bis(bromomethyl)pyridine, and products of bromination on the pyridine ring. Controlling the reaction conditions, such as temperature and the rate of addition of the brominating agent, is essential to maximize the yield of the desired isomer.

Choice of Radical Initiator and Reaction Conditions

The choice of radical initiator is a critical safety and efficiency consideration. While traditional thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are effective, they can pose safety risks on a large scale due to their thermal instability. A more modern and safer approach is photochemical initiation using UV or visible light. wuxiapptec.comresearchgate.net This method avoids the need for potentially explosive initiators and allows for the reaction to proceed at lower temperatures, which can improve selectivity and reduce the formation of thermal degradation by-products. wuxiapptec.comresearchgate.net

Solvent Selection

The choice of solvent is critical for reaction efficiency, safety, and environmental impact. Historically, chlorinated solvents such as carbon tetrachloride have been used for radical brominations, but their toxicity and environmental concerns have led to a search for alternatives. More acceptable solvents for industrial production include acetonitrile (B52724), ethyl acetate, or other solvents that are stable under radical conditions and allow for easy product isolation.

Thermal Management

Radical bromination reactions are typically exothermic. On a large scale, the dissipation of heat is a major challenge. Inadequate heat control can lead to a runaway reaction, posing a significant safety hazard and leading to the formation of undesirable by-products. The use of appropriate reactor technology, such as jacketed reactors with efficient cooling systems or continuous flow reactors with high surface-area-to-volume ratios, is crucial for maintaining optimal temperature control.

Downstream Processing and Purification

Advanced Manufacturing Technologies: Continuous Flow Chemistry

To address many of the safety and scalability challenges associated with batch production, continuous flow chemistry has emerged as a superior technology for hazardous reactions like bromination. wuxiapptec.comnih.govorganic-chemistry.orguc.pt In a continuous flow setup, reactants are pumped through a heated or irradiated tube reactor. This approach offers several advantages for the industrial production of this compound:

Enhanced Safety : The small reactor volume at any given time significantly reduces the risk associated with exothermic events or the handling of hazardous materials. wuxiapptec.com

Precise Process Control : Flow reactors allow for tight control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields. wuxiapptec.comorganic-chemistry.org

Improved Heat and Mass Transfer : The high surface-area-to-volume ratio of microreactors ensures efficient heat exchange and mixing, which is critical for controlling exothermic reactions and improving selectivity. organic-chemistry.org

Scalability : Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel ("scaling out"), which is often simpler and more predictable than scaling up a batch reactor. wuxiapptec.com

A notable example of this technology's application is the manufacturing of Belzutifan, where a continuous flow visible-light-induced benzylic bromination was successfully implemented on a multi-ton scale, demonstrating the industrial viability of this approach for producing complex pharmaceutical intermediates. wuxiapptec.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for Benzylic Bromination

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small internal volume and superior heat transfer. wuxiapptec.comorganic-chemistry.org |

| Process Control | More challenging to maintain uniform temperature and mixing, leading to potential variability. | Precise control over residence time, temperature, and stoichiometry, ensuring high consistency. wuxiapptec.com |

| Selectivity | Lower selectivity can occur due to temperature gradients and longer reaction times. | Often higher selectivity due to uniform conditions and short residence times. |

| Scalability | Complex; "scaling up" can introduce new challenges in heat and mass transfer. | Simpler; "scaling out" by parallelization or longer run times is more predictable. wuxiapptec.com |

| By-product Formation | Higher potential for by-products like di-brominated species due to non-ideal conditions. | Minimized by-product formation due to tight control over stoichiometry and residence time. wuxiapptec.com |

Table 2: Key Process Parameters and Their Impact on Industrial Synthesis

| Parameter | Industrial Consideration | Impact on Yield and Purity |

| Temperature | Must be tightly controlled to prevent runaway reactions and minimize by-products. | Optimal temperature maximizes the rate of the desired reaction while suppressing side reactions, leading to higher yield and purity. |

| Reactant Concentration | Higher concentrations can increase throughput but may also increase risks and affect selectivity. | Optimization is needed to balance productivity with safety and selectivity. |

| Initiation Method | Photochemical initiation is often safer and more controllable than thermal initiation for large-scale operations. wuxiapptec.comresearchgate.net | A reliable initiation method ensures consistent reaction rates and can improve product purity by avoiding initiator-derived impurities. |

| Purification Method | Must be robust, scalable, and efficient to handle large volumes of crude product. | An effective purification process is essential for meeting final product specifications and maximizing the isolated yield. |

Elucidation of Reaction Mechanisms and Transformation Chemistry of 5 Bromomethyl 2 Methylpyridine

The chemical reactivity of 5-(bromomethyl)-2-methylpyridine is characterized by the lability of the bromine atom, making the bromomethyl group a key site for a variety of chemical transformations. This section delves into the nucleophilic substitution and transition metal-catalyzed coupling reactions that this versatile compound readily undergoes.

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reaction for this compound involves nucleophilic substitution at the benzylic carbon of the bromomethyl group. This reactivity allows for the introduction of a wide array of functional groups, making it a valuable building block in organic synthesis.

Scope and Stereo-/Regiochemical Aspects of Substitution with Diverse Nucleophiles

The bromomethyl group of this compound is susceptible to attack by a range of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed with high regioselectivity, with the substitution occurring exclusively at the methylene (B1212753) carbon and displacing the bromide ion.

Amines: Primary and secondary amines react readily with this compound to form the corresponding aminomethylpyridine derivatives. These reactions are fundamental in the synthesis of ligands for coordination chemistry and in the construction of biologically active molecules. For instance, the reaction with piperidine (B6355638) would yield 5-(piperidin-1-ylmethyl)-2-methylpyridine. researchgate.net

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that react efficiently with this compound to afford the corresponding thioethers. These sulfur-containing pyridine (B92270) derivatives are of interest in medicinal chemistry and materials science.

Alkoxides: Alkoxides, such as methoxide (B1231860) or ethoxide, can displace the bromide to form ether linkages. These reactions are typically carried out under basic conditions to generate the alkoxide in situ.

The stereochemistry of these reactions is dependent on the reaction mechanism. For a typical S_N2 reaction, an inversion of configuration at the carbon center would be expected if it were chiral. However, as the bromomethyl group is prochiral, this aspect is often not a primary consideration unless the incoming nucleophile or subsequent transformations introduce a new stereocenter.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Type |

| Amine | Piperidine | Aminomethylpyridine |

| Thiol | Sodium thiomethoxide | Thioether |

| Alkoxide | Sodium methoxide | Ether |

Solvent and Catalytic Effects on Substitution Pathways

The choice of solvent plays a crucial role in the rate and mechanism of nucleophilic substitution reactions of this compound. spcmc.ac.inlibretexts.org Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are generally preferred as they can solvate the cation without strongly solvating the anionic nucleophile, thereby enhancing its reactivity. spcmc.ac.in In contrast, polar protic solvents, like water and alcohols, can solvate both the cation and the anion, potentially slowing down the reaction by stabilizing the nucleophile through hydrogen bonding. spcmc.ac.inlibretexts.org

Catalysis can also influence the reaction pathway. For less reactive nucleophiles, the addition of a catalyst may be necessary. For example, in reactions with amines, the pyridine nitrogen of the substrate itself can act as a general base catalyst. rsc.org In some cases, external bases or phase-transfer catalysts are employed to facilitate the reaction, particularly when dealing with solid-liquid or liquid-liquid reaction mixtures. nih.gov

Mechanistic Insights into S_N1 and S_N2 Type Reactions

The nucleophilic substitution reactions of this compound can proceed through either an S_N1 (substitution nucleophilic unimolecular) or S_N2 (substitution nucleophilic bimolecular) mechanism, or a mixture of both, depending on the reaction conditions. spcmc.ac.innih.gov

S_N2 Mechanism: This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. nih.gov The reaction proceeds in a single concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. spcmc.ac.in

S_N1 Mechanism: An S_N1 pathway becomes more likely with weak nucleophiles and in polar protic solvents that can stabilize the intermediate carbocation. libretexts.org The reaction proceeds in two steps: the slow, rate-determining ionization of the C-Br bond to form a benzylic carbocation, followed by a rapid attack of the nucleophile on the carbocation. The presence of the electron-donating methyl group and the pyridine ring can help to stabilize this carbocation intermediate.

The actual mechanism is often a continuum between these two extremes, and the specific conditions (nucleophile strength, solvent polarity, temperature, and concentration) will determine the predominant pathway. spcmc.ac.inlibretexts.org

Transition Metal-Catalyzed Coupling Reactions

Beyond nucleophilic substitution, this compound can also participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and substrates like this compound can be utilized in these transformations. While the C(sp³)-Br bond of the bromomethyl group is generally less reactive in these couplings compared to C(sp²)-Br bonds, under specific conditions, it can participate in reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. libretexts.orgillinois.edu For this compound, a Suzuki-Miyaura type reaction would couple the bromomethyl group with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comd-nb.infonih.gov This would result in the formation of a new carbon-carbon bond, leading to products with an extended carbon skeleton.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide. wikipedia.orgorgsyn.orgorganic-chemistry.org This method is known for its high functional group tolerance and reactivity. orgsyn.orgresearchgate.net The reaction of this compound with an organozinc compound under palladium catalysis would provide a direct route to various substituted pyridine derivatives.

Stille Coupling: In a Stille coupling, an organotin compound is coupled with an organic halide. organic-chemistry.orglibretexts.orgwikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgthermofisher.com Nevertheless, it remains a viable method for C-C bond formation with substrates like this compound.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Catalyst System | Product |

| Suzuki-Miyaura | Organoboron | Pd catalyst, Base | C-C coupled product |

| Negishi | Organozinc | Pd or Ni catalyst | C-C coupled product |

| Stille | Organotin | Pd catalyst | C-C coupled product |

Catalytic Systems and Ligand Design for Enhanced Reactivity

The success of palladium-catalyzed cross-coupling reactions heavily relies on the design of the catalytic system, particularly the choice of ligands coordinated to the palladium center. nih.govresearchgate.netmdpi.com The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

For challenging substrates like those with C(sp³)-Br bonds, the development of specialized ligands has been essential. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos), have proven to be highly effective in promoting the coupling of alkyl halides. rsc.orgnih.gov These ligands enhance the rate of oxidative addition and reductive elimination, which are often the rate-limiting steps for less reactive substrates. nih.govorganic-chemistry.orgnih.gov The design of N-heterocyclic carbene (NHC) ligands has also provided highly active and stable palladium catalysts for a wide range of cross-coupling reactions. The choice of solvent and base are also critical parameters that must be optimized for each specific coupling reaction to achieve high yields and selectivity. uwindsor.caresearchgate.net

Regioselective Functionalization of Pyridine Ring

The functionalization of the pyridine ring in this compound is governed by the electronic and steric influences of its existing substituents. The pyridine ring is inherently electron-deficient, a characteristic that is further modulated by the methyl and bromomethyl groups. The methyl group at the C2 position is a weak electron-donating group, which tends to activate the ring towards electrophilic substitution and directs incoming groups, while also influencing the acidity of adjacent protons.

Directed metalation is a powerful strategy for achieving regioselective functionalization. The use of strong bases, such as lithium amides (e.g., LDA) or alkyllithium reagents, can selectively deprotonate the pyridine ring at low temperatures. The position of metalation is dictated by the directing ability of the substituents and the kinetic versus thermodynamic control of the reaction. For instance, in related substituted pyridines, deprotonation can be highly regioselective, leading to metalated intermediates that can be trapped with various electrophiles. The choice of the metalating agent, such as TMP (2,2,6,6-tetramethylpiperidyl) metal reagents, can offer milder reaction conditions and greater functional group tolerance.

Furthermore, halogen-metal exchange reactions provide another avenue for regioselective functionalization. By carefully controlling reaction conditions, it is possible to selectively exchange a halogen atom for a metal, which can then participate in subsequent cross-coupling reactions. The combination of directed lithiation followed by transmetalation to a different metal, such as zinc, allows for sequential, regioselective additions to the pyridine ring.

The inherent electronic properties of the pyridine ring also make it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. The regioselectivity of such reactions can be precisely controlled, allowing for the introduction of a wide range of nucleophiles.

Other Metal-Mediated Transformations

Beyond the functionalization of the pyridine ring itself, the bromine atom of the bromomethyl group is a key handle for a variety of metal-mediated transformations. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. The Suzuki-Miyaura cross-coupling, for instance, offers a versatile method for forming carbon-carbon bonds by reacting the bromomethyl moiety (or a borylated derivative) with a suitable coupling partner in the presence of a palladium catalyst. These reactions are known for their tolerance of a wide range of functional groups and often proceed in high yields.

The following table summarizes key metal-mediated transformations involving pyridine derivatives:

| Reaction Type | Metal Catalyst | Description |

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | Forms new carbon-carbon bonds by coupling with boronic acids. |

| Sonogashira Coupling | Palladium/Copper | Couples terminal alkynes to form substituted alkynes. |

| Buchwald-Hartwig Amination | Palladium | Forms carbon-nitrogen bonds to synthesize arylamines. |

| Iron-Catalyzed Cross-Coupling | Iron | An alternative to palladium for certain cross-coupling reactions, offering cost and sustainability benefits. |

| Rhodium-Catalyzed Hydrogenation | Rhodium (e.g., [Cp*RhCl₂]₂) | Used for the reduction of the pyridine ring. |

These metal-catalyzed reactions have significantly expanded the synthetic utility of pyridine derivatives, enabling the construction of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. The choice of metal, ligand, and reaction conditions is crucial for achieving the desired outcome and selectivity.

Electron Transfer Processes

Single-electron transfer (SET) processes represent a fundamental class of reactions that involve the transfer of a single electron from a donor to an acceptor molecule, generating radical intermediates. These reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

In the context of this compound, both the pyridine ring and the bromomethyl group can participate in SET reactions. The pyridine moiety can be activated to undergo SET, particularly when converted into a pyridinium (B92312) salt. For example, N-amidopyridinium salts can form frustrated Lewis pairs (FLPs) with phosphines. These FLPs can engage in SET processes, leading to the generation of radicals that can be used for site-selective C-H alkylation. nih.gov

The bromomethyl group, being analogous to a benzylic halide, is also susceptible to SET-mediated transformations. Alkyl halides can react via an SET pathway, often initiated by photoredox catalysis or by reaction with a metal, to generate an alkyl radical. This radical can then be trapped by a variety of coupling partners. For instance, SET-mediated carbonylation of alkyl halides allows for the introduction of a carbonyl group under mild conditions, providing access to valuable carboxylic acid derivatives and amides. libretexts.org

The synthetic utility of SET reactions lies in their ability to generate reactive intermediates from readily available starting materials, often with high functional group tolerance and under conditions that are orthogonal to traditional two-electron pathways.

Other Functional Group Transformations

The methyl and bromomethyl side chains of this compound can undergo various oxidative transformations, providing access to a range of functionalized derivatives. The methyl group at the C2 position is particularly susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the methyl group to a carboxylic acid, yielding the corresponding picolinic acid derivative. wikipedia.org This transformation is robust and proceeds through a complex mechanism involving the formation of benzylic-like radical intermediates. openstax.org

The oxidation can be controlled to yield intermediate oxidation states. For example, under specific conditions, the methyl group can be oxidized to an aldehyde. The bromomethyl group can also be oxidized. Given its benzylic-like reactivity, it can be converted to a formyl group (aldehyde) or a carboxyl group under appropriate oxidative conditions. The choice of oxidant and reaction conditions is critical to achieve the desired selectivity and prevent over-oxidation or degradation of the pyridine ring. masterorganicchemistry.com

The following table summarizes some oxidative modifications:

| Side Chain | Reagent | Product |

| 2-Methyl | KMnO₄ | 2-Carboxylic acid (Picolinic acid derivative) |

| 2-Methyl | Various | 2-Formyl (Aldehyde derivative) |

| 5-Bromomethyl | Oxidizing agents | 5-Formyl or 5-Carboxylic acid derivative |

Both the pyridine ring and the bromomethyl group can be selectively reduced. The aromatic pyridine ring can be hydrogenated to the corresponding piperidine derivative. This can be achieved using various catalytic systems, including heterogeneous catalysts like platinum oxide or rhodium on carbon, often under high pressure of hydrogen gas. Homogeneous catalysts, such as rhodium complexes, can also effect this transformation, sometimes under milder conditions via transfer hydrogenation. youtube.com The use of reducing agents like samarium diiodide in the presence of a proton source like water has also been shown to rapidly reduce pyridine to piperidine at room temperature. masterorganicchemistry.com

The bromomethyl group can be reduced to a methyl group through a process known as hydrogenolysis. This is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like formic acid. organic-chemistry.orgacsgcipr.org This reaction proceeds via the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond. Reductive dehalogenation can also be achieved using other reducing systems, such as iron-based bimetallic particles. rsc.org

These reductive pathways are summarized in the table below:

| Functional Group | Reagent/Catalyst | Product |

| Pyridine Ring | H₂/Rh-C, H₂/PtO₂, SmI₂/H₂O | Piperidine Ring |

| Bromomethyl Moiety | H₂/Pd-C | Methyl Group |

| Bromomethyl Moiety | Fe-based bimetallics | Methyl Group |

These transformations highlight the chemical versatility of this compound and its potential as a building block in the synthesis of a wide array of more complex molecules.

Detailed Mechanistic Investigations and Kinetic Studies of this compound

The reactivity of this compound is principally governed by the lability of the bromine atom attached to the methylene group. This strategic positioning, analogous to a benzylic halide, facilitates a range of transformations, primarily nucleophilic substitutions and radical reactions. Mechanistic investigations, supported by kinetic data and computational studies, are crucial for understanding and optimizing its use as a chemical intermediate. The primary reaction pathways investigated are nucleophilic substitution (SN1 and SN2) and free-radical bromination for its synthesis.

Nucleophilic Substitution Mechanisms: SN1 vs. SN2 Pathways

The transformation of this compound via nucleophilic substitution is a cornerstone of its synthetic utility. The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being highly dependent on the reaction conditions. quora.commasterorganicchemistry.com

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. quora.comkhanacademy.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The SN1 mechanism involves a two-step process. quora.com The first and rate-determining step is the spontaneous dissociation of the bromide to form a pyridinylmethyl carbocation intermediate. masterorganicchemistry.comreddit.com This carbocation is notably stabilized by resonance with the pyridine ring, which delocalizes the positive charge. The second step is a rapid attack on the carbocation by a nucleophile. youtube.com This pathway is favored by weak nucleophiles or polar protic solvents that can solvate both the leaving group and the carbocation intermediate. quora.comkhanacademy.org The rate of an SN1 reaction is primarily dependent only on the concentration of the substrate. quora.com

Given that this compound is a primary halide, an SN2 reaction would typically be expected. However, the significant resonance stabilization of the potential carbocation intermediate makes the SN1 pathway highly competitive, particularly with weak nucleophiles or in ionizing solvents. ucalgary.castackexchange.com

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF, DMSO) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Intermediate | Resonance-stabilized carbocation | Pentavalent transition state |

Computational and Kinetic Insights

Modern computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms that are difficult to observe experimentally. rsc.orgnih.gov For reactions involving pyridine derivatives, DFT calculations can elucidate the energetics of different pathways, map potential energy surfaces, and characterize the structures of transition states and intermediates. researchgate.netrsc.org

In the context of this compound, DFT studies can:

Analyze Carbocation Stability: Quantify the resonance stabilization energy of the pyridinylmethyl carbocation, providing a theoretical basis for the feasibility of the SN1 pathway.

Model Transition States: Calculate the activation energies for both SN1 and SN2 transition states, allowing for predictions of the dominant mechanism under various conditions.

Investigate Solvent Effects: Simulate the influence of different solvent environments on the reaction pathway, corroborating experimental observations.

Kinetic studies, though not extensively published for this specific compound, are essential for confirming mechanistic hypotheses. By systematically varying the concentrations of the substrate and nucleophile and measuring the reaction rate, the order of the reaction can be determined, providing direct evidence for either an SN1 or SN2 mechanism. youtube.com Furthermore, radical trapping experiments can be employed to detect the presence of radical intermediates, which is particularly relevant for understanding the synthesis of the compound itself. researchgate.net

| Computational Method/Analysis | Mechanistic Insight Provided |

|---|---|

| Transition State (TS) Search | Identifies the structure and energy of the highest-energy point along the reaction coordinate, determining the activation barrier. nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Analyzes HOMO-LUMO interactions to predict reactivity and the regioselectivity of nucleophilic or electrophilic attack. rsc.org |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution and delocalization, confirming the stability of intermediates like carbocations through resonance. researchgate.net |

| Potential Energy Surface (PES) Scan | Maps the energy changes as bond lengths and angles vary, revealing the lowest energy reaction pathway. researchgate.net |

Strategic Applications of 5 Bromomethyl 2 Methylpyridine in Organic Synthesis

Building Block for Nitrogen Heterocycles and Polycyclic Systems

5-(Bromomethyl)-2-methylpyridine serves as a crucial starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the elongation of carbon chains and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its application in building more complex cyclic and polycyclic systems.

Synthesis of Substituted Bipyridines and Terpyridines

Substituted bipyridines and terpyridines are of significant interest due to their ability to form stable complexes with various metal ions, leading to applications in catalysis, materials science, and supramolecular chemistry. This compound and its precursors have been utilized in the synthesis of these important ligand scaffolds.

One approach involves the use of its isomer, 2-bromo-5-methylpyridine (B20793), as a starting reagent for the synthesis of 5,5′-dimethyl-2,2′-bipyridine. While not a direct use of this compound, the synthesis of 2,2'-bipyridine, 5-(bromomethyl)-5'-methyl- can be achieved through the radical bromination of a methyl-substituted bipyridine using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) mdpi.com. This suggests that this compound, which can be synthesized from 2,5-dimethylpyridine (B147104), is a key intermediate for creating functionalized bipyridine structures.

Furthermore, 2-bromo-5-methylpyridine has been directly used as a starting material for the synthesis of 5-methyl-2,2′:6′,2″-terpyridine nih.gov. The reactivity of the bromo- and bromomethyl- functionalities on the pyridine (B92270) ring allows for various coupling reactions, such as the Stille coupling, to link multiple pyridine units together, forming the desired bipyridine and terpyridine frameworks researchgate.netbldpharm.com.

| Starting Material | Product | Reagents and Conditions | Reference |

| 2-Bromo-5-methylpyridine | 5,5′-Dimethyl-2,2′-bipyridine | Not specified in provided context | nih.gov |

| 5-Methyl-substituted bipyridine | 2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | mdpi.com |

| 2-Bromo-5-methylpyridine | 5-Methyl-2,2′:6′,2″-terpyridine | Not specified in provided context | nih.gov |

| 2,5-Dibromopyridine and 2-trimethylstannylpyridine | 5-Bromo-2,2'-bipyridine | Pd(PPh₃)₄, Xylene, Reflux | bldpharm.com |

Construction of Fused and Bridged Pyridine Derivatives

While this compound is a versatile building block for nitrogen heterocycles, specific examples of its direct application in the construction of fused and bridged pyridine systems are not extensively documented in the reviewed literature. However, the general reactivity of brominated and methylated pyridines provides a basis for their potential use in such syntheses.

The synthesis of fused pyridine derivatives often involves intramolecular cyclization reactions. For instance, derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001) can undergo palladium-catalyzed Suzuki cross-coupling reactions to form novel pyridine-based structures mdpi.comresearchgate.net. These reactions demonstrate the utility of functionalized pyridines in building complex, polycyclic systems. While a direct route from this compound is not explicitly detailed, its reactive nature suggests its potential as a precursor for creating intermediates suitable for cyclization.

The construction of bridged pyridine systems often relies on the reaction of bifunctional precursors. The synthesis of 2,6-bis(bromomethyl)pyridine (B1268884) and its subsequent reaction with nucleophiles to form bridged structures has been reported. This highlights the potential for di-functionalized pyridine derivatives to act as key components in the assembly of complex, three-dimensional architectures. Although not a direct application of this compound, it illustrates a synthetic strategy that could potentially be adapted.

Introduction of Diverse Functionalities into Complex Molecular Architectures

A key strategic application of this compound in organic synthesis is its use as a synthon to introduce the 2-methyl-5-pyridyl moiety into a wide range of molecules. The high reactivity of the bromomethyl group towards nucleophiles makes it an excellent electrophile for substitution reactions.

This reactivity allows for the facile introduction of various functional groups by reaction with a diverse array of nucleophiles, including amines, thiols, and alkoxides. This versatility is crucial in medicinal chemistry for the synthesis of new pharmaceutical candidates and in materials science for the development of functional materials. For example, derivatives of 5-bromo-2-methylpyridine (B113479) have been shown to exhibit anti-thrombolytic and antimicrobial activities, underscoring the importance of this structural motif in biologically active compounds. The bromomethyl derivative is expected to be even more reactive and thus a more effective building block for introducing this key functionality.

| Nucleophile | Resulting Functional Group | Potential Application of Product |

| Amine (R-NH₂) | Secondary or Tertiary Amine | Pharmaceutical synthesis |

| Thiol (R-SH) | Thioether | Synthesis of biologically active compounds |

| Alkoxide (R-O⁻) | Ether | Development of functional materials |

| Carboxylate (R-COO⁻) | Ester | Prodrug synthesis |

Precursor for Advanced Materials and Ligands in Catalysis

The pyridine, bipyridine, and terpyridine moieties are fundamental components in the design of ligands for transition metal catalysts and as building blocks for advanced materials with specific optical or electronic properties. The ability to synthesize functionalized bipyridines and terpyridines from this compound and its precursors directly links this compound to the development of novel catalysts and materials.

The nitrogen atoms of the pyridine rings in these ligands act as excellent donors for metal ions, forming stable chelate complexes that are central to many catalytic processes mdpi.com. By modifying the substituents on the pyridine rings, the steric and electronic properties of the resulting metal complexes can be fine-tuned, influencing their catalytic activity and selectivity.

In the realm of materials science, the incorporation of bipyridine and terpyridine units into larger polymeric or supramolecular structures can lead to materials with interesting photophysical properties, such as fluorescence, making them suitable for applications in sensors and optoelectronic devices. The reactive bromomethyl group on this compound provides a convenient handle for polymerization or for grafting these ligand units onto surfaces or into larger molecular assemblies.

Analytical and Computational Approaches in the Study of 5 Bromomethyl 2 Methylpyridine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 5-(Bromomethyl)-2-methylpyridine. Techniques such as NMR, mass spectrometry, and infrared spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, the anticipated ¹H NMR spectrum would feature:

The ¹³C NMR spectrum would similarly show distinct peaks for the methyl carbon, the bromomethyl carbon, and the five carbons of the pyridine ring. Combining 1D and 2D NMR experiments is a powerful approach for assigning the connectivity of all protons and carbons in complex organic structures. mdpi.com

The following table presents NMR data for the related compound 5-Ethyl-2-methylpyridine (B142974), demonstrating typical chemical shifts for this class of molecule. rsc.org

NMR Data for 5-Ethyl-2-methylpyridine in CDCl₃

| Spectrum Type | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H NMR (400 MHz) | 8.32 (d, J = 2.1 Hz) | Pyridine Ring H |

| 7.38 (dd, J = 7.9, 2.1 Hz) | Pyridine Ring H | |

| 2.58 (q, J = 7.6 Hz) | -CH₂- | |

| 2.50 (s) | -CH₃ (on ring) | |

| ¹³C NMR (100 MHz) | 155.6 | Pyridine Ring C |

| 148.7 | Pyridine Ring C | |

| 136.3 | Pyridine Ring C | |

| 25.8 | -CH₂- | |

| 24.0 | -CH₃ (on ring) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the presence of a bromine atom is a key feature, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion peak in the mass spectrum, which is a clear indicator of a bromine-containing compound. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula.

The fragmentation pattern in electron impact (EI) mass spectrometry can provide structural information. Expected fragmentation pathways for this compound include:

A systematic study of prazoles, which also contain pyridine rings, demonstrated that fragmentation commonly occurs via H-migration and cleavage across the molecule, providing insight into the complex fragmentation patterns possible for such heterocyclic systems. mdpi.com

Expected MS Fragmentation Highlights

| Feature | Description |

|---|---|

| Molecular Ion (M⁺) | Will appear as a doublet (M and M+2 peaks) with nearly equal intensity due to ⁷⁹Br and ⁸¹Br isotopes. |

| Key Fragments | Loss of •Br (M-79/81), loss of •CH₂Br. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The formation of quaternary salts of pyridine is known to cause changes in the IR spectrum, particularly in the regions of aromatic C-H and C=N vibrations. pw.edu.pl For this compound, key absorption bands would be expected for the aromatic ring, the alkyl groups, and the carbon-bromine bond.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring acts as a chromophore. The UV spectrum of pyridine itself shows an absorption maximum around 254-256 nm. researchgate.net Substituents on the pyridine ring can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) and a change in the molar absorptivity.

Characteristic Spectroscopic Absorptions

| Spectroscopy Type | Expected Absorption Region | Associated Functional Group / Transition |

|---|---|---|

| IR Spectroscopy | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |

| ~2950-2850 cm⁻¹ | Aliphatic C-H stretch (-CH₃, -CH₂Br) | |

| ~1600-1450 cm⁻¹ | Pyridine ring C=C and C=N stretching | |

| ~600-500 cm⁻¹ | C-Br stretch | |

| UV-Vis Spectroscopy | ~250-270 nm | π → π* transition of the pyridine ring |

Chromatographic and Separation Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are crucial for separating this compound from starting materials, byproducts, and impurities, as well as for assessing its purity and monitoring its formation during synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. For pyridine derivatives, which are often hydrophilic, mixed-mode or reversed-phase columns can be employed. helixchrom.comhelixchrom.com A typical HPLC method would involve injecting the sample onto a column (e.g., a C18 column) and eluting it with a mobile phase, such as a mixture of acetonitrile (B52724) and a buffered aqueous solution. sielc.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected. For pyridine amine derivatives, which can exhibit poor peak shape due to interaction with silica, specific columns with low silanol (B1196071) activity or mobile phase additives like trifluoroacetic acid (TFA) are often used to achieve symmetric peaks. chromforum.org

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction. rsc.orgptfarm.pl By spotting the reaction mixture on a TLC plate at different time points, one can observe the consumption of starting materials and the appearance of the product spot. The choice of the solvent system (eluent) is critical for achieving good separation of the spots on the plate. ptfarm.pl

Theoretical and Computational Chemistry Studies

Computational chemistry provides valuable insights into the intrinsic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules like this compound. DFT calculations can determine molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Another useful tool derived from DFT is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show a negative potential (red/yellow) around the nitrogen atom, indicating its nucleophilic character, and positive potentials (blue) around the hydrogen atoms and the bromomethyl group, indicating sites susceptible to nucleophilic attack. These computational studies are invaluable for understanding and predicting the chemical behavior of the molecule. researchgate.netmostwiedzy.pl

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules like this compound. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are two such approaches that offer significant insights into the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis simplifies the complex picture of molecular orbitals by focusing on the two most important for chemical reactivity: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilic nature. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. schrodinger.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comscirp.org A small energy gap indicates that the molecule is more reactive and less stable. mdpi.com

Table 1: Representative FMO Data for Substituted Pyridine Derivatives This table presents data for compounds structurally related to this compound to illustrate typical FMO energy values.

Source: Adapted from research on pyridine derivatives. mdpi.com

In this example, Compound 2g, with the smallest energy gap (4.13 eV), is identified as the most reactive, whereas Compound 4b, with a larger gap (5.05 eV), is more stable. mdpi.com Such analysis for this compound would similarly predict its relative stability and reactivity based on its calculated HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) Mapping is a visualization technique that maps the total electron density onto the molecular surface, revealing the charge distribution. uni-muenchen.dewolfram.com It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is color-coded:

Red and Yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. researchgate.netyoutube.com

Blue regions indicate positive electrostatic potential, are electron-deficient, and represent likely sites for nucleophilic attack. researchgate.netyoutube.com

Green regions represent neutral or near-zero potential. youtube.com

For pyridine derivatives, MEP analysis typically shows a region of high electron density (red) around the nitrogen atom of the pyridine ring, indicating its potential to act as a nucleophilic or basic center. researchgate.netmdpi.com In this compound, an MEP map would be expected to show a negative potential around the pyridine nitrogen. Conversely, the carbon atom of the bromomethyl group (-CH₂Br) would likely exhibit a positive potential (blue region) due to the electron-withdrawing effect of the bromine atom, marking it as a primary site for nucleophilic substitution reactions.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating detailed reaction mechanisms. nih.govrsc.org These computational methods allow researchers to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govfiveable.me

The elucidation of a reaction pathway involves several key steps:

Geometry Optimization: Calculating the lowest energy structures for reactants, intermediates, and products. scirp.org

Transition State (TS) Searching: Locating the saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path from the transition state downhill to connect it with the corresponding reactant and product (or intermediate), confirming that the correct pathway has been identified. fiveable.me

By calculating the energies of these stationary points, one can determine the activation energy (the energy difference between the reactants and the transition state), which is critical for understanding reaction rates. fiveable.me

A pertinent example of this methodology is the study of the nucleophilic substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol. researchgate.net In this work, quantum chemical calculations were used to explore a complex, multichannel reaction. The calculations revealed a stepwise pathway involving the initial cleavage of the C-Br bond to form a seleniranium cation intermediate. researchgate.net The subsequent nucleophilic attack could then occur at three different centers, and the computational analysis successfully predicted the thermodynamic and kinetic favorability of each pathway, which was in good agreement with experimental results. researchgate.net

For this compound, a similar computational approach could be employed to study its reactivity, especially in nucleophilic substitution reactions at the bromomethyl group. Calculations could model the reaction with various nucleophiles, determining the activation barriers and reaction energies. This would allow for the prediction of reaction feasibility and regioselectivity, providing a deep, molecular-level understanding of why certain products are formed over others. Such computational screening can guide experimental work, saving significant time and resources by predicting the most promising reaction conditions and substrates. nih.govnih.gov

Future Prospects and Emerging Research Areas

Innovations in Sustainable Synthesis Protocols

The traditional synthesis of 5-(bromomethyl)-2-methylpyridine often involves the radical bromination of 2,5-lutidine (2,5-dimethylpyridine) using reagents like N-bromosuccinimide (NBS) and radical initiators, or elemental bromine. wikipedia.orgsigmaaldrich.comchemimpex.com These methods, while effective, often rely on hazardous materials and chlorinated solvents, posing environmental and safety challenges. numberanalytics.com The drive towards green chemistry is fueling innovations aimed at creating more sustainable and safer synthetic protocols.

Emerging sustainable approaches focus on two main areas: the use of greener brominating agents and the implementation of catalytic systems.

Alternative Brominating Systems: Research is ongoing to replace traditional brominating agents with more environmentally benign alternatives. numberanalytics.comresearchgate.net One promising strategy is oxidative bromination, which uses abundant and less hazardous bromide sources, such as sodium bromide (NaBr) or hydrobromic acid (HBr), in combination with an oxidant. bohrium.comacs.org Transition-metal-free aerobic bromination, promoted by a catalytic amount of an ionic liquid, represents a significant advancement, allowing for controllable and highly efficient bromination of aromatic C-H bonds. acs.org Another approach involves the in-situ generation of bromine in a continuous flow system, which minimizes operator exposure and reduces waste by eliminating the need for intensive downstream purification. nih.gov

Biocatalysis: Enzymatic halogenation presents a powerful tool for highly selective and sustainable synthesis. nih.govresearchgate.net Flavin-dependent halogenases (FDHs) are particularly noteworthy as they can catalyze the regioselective halogenation of aromatic compounds under mild, aqueous conditions, using simple halide salts. researchgate.netnih.gov While the direct enzymatic synthesis of this compound has not been extensively reported, the engineering of FDHs to accept non-native substrates is a vibrant area of research. nih.gov Future work could focus on developing a bespoke halogenase to directly and selectively brominate the methyl group of 2,5-lutidine, thus providing a significantly greener synthetic route.

A comparison of potential sustainable bromination methods is presented below.

| Method | Bromine Source | Key Advantages | Research Focus |

| Aerobic Catalytic Bromination | NaBr/HBr + Oxidant (O2) | Uses inexpensive, low-toxicity bromine sources; avoids harsh reagents. acs.org | Development of more efficient and recyclable catalysts. |

| In-situ Generation (Flow) | HBr/KBr + Oxidant (e.g., NaOCl) | Minimizes handling of toxic Br2; reduces waste; enhances safety. nih.gov | Optimization of flow reactor design and integration with subsequent reaction steps. |

| Enzymatic Halogenation | Halide Salts (e.g., NaBr) | High regioselectivity and stereoselectivity; mild, aqueous reaction conditions. nih.govnih.govfrontiersin.org | Enzyme engineering to improve substrate scope, stability, and catalytic efficiency. |

Exploration of Underexplored Reaction Manifolds

The primary utility of this compound lies in its reactive C-Br bond, making it an excellent electrophile for substitution reactions. While its use in forming simple ethers, esters, and alkylamines is well-established, emerging research seeks to leverage its reactivity in more complex and novel transformations.

A significant area of interest is the use of this compound as a key building block in the synthesis of fused heterocyclic systems. ias.ac.insioc-journal.cn These polycyclic structures are prevalent in natural products and pharmaceuticals due to their rigid, planar scaffolds that can interact effectively with biological targets. ias.ac.in Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient route to such complex molecules. rsc.org The dual reactivity of this compound (the electrophilic bromomethyl group and the pyridine (B92270) ring itself) makes it an ideal candidate for designing novel cascade sequences to access diverse fused pyrido-heterocycles. ias.ac.inlongdom.org

Furthermore, the exploration of transition-metal-catalyzed reactions beyond standard cross-coupling is a promising frontier. The pyridine nucleus can be subjected to C-H functionalization, allowing for derivatization at positions other than the bromomethyl group. beilstein-journals.org Research into the C-H activation of pyridine derivatives could unlock new pathways for creating highly substituted and structurally unique molecules from this compound. beilstein-journals.org

| Reaction Type | Description | Potential Application for this compound |

| Cascade Reactions | Multi-step reactions occurring in one pot to rapidly build molecular complexity. rsc.org | Synthesis of novel fused heterocyclic systems like indolizines or quinolizinium (B1208727) salts via intramolecular cyclization following initial N-alkylation. |

| Synthesis of Fused Heterocycles | Construction of polycyclic aromatic systems containing the pyridine ring. ias.ac.insioc-journal.cn | Reaction with binucleophilic reagents to construct additional furan, pyrrole, or pyrazole (B372694) rings fused to the pyridine core. ias.ac.innih.govmdpi.com |

| C-H Functionalization | Direct conversion of a C-H bond on the pyridine ring to a C-C or C-heteroatom bond. beilstein-journals.org | Palladium-catalyzed C3-arylation or alkylation to introduce further diversity, creating highly decorated pyridine scaffolds. beilstein-journals.org |

Integration into Flow Chemistry and Automated Synthesis

The modernization of synthetic chemistry through automation and continuous flow processes is set to revolutionize how molecules are made and tested. nih.govresearchgate.netnih.gov this compound is well-positioned to be a key player in this new paradigm.

Flow chemistry, the process of performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages, including enhanced safety, better temperature control, improved scalability, and the ability to telescope multiple reaction steps. uc.ptmdpi.comnih.gov The synthesis of this compound itself, particularly the potentially exothermic and hazardous bromination step, is an ideal candidate for transfer to a flow reactor. nih.gov This would allow for safer large-scale production by minimizing the volume of hazardous reagents at any given time. nih.govresearchgate.net

In parallel, high-throughput automated synthesis platforms are becoming crucial in drug discovery for rapidly generating large libraries of compounds. nih.govresearchgate.netwhiterose.ac.uk In this context, this compound serves as an essential building block. researchgate.netnih.gov Automated systems can perform parallel reactions, coupling the bromomethylpyridine with a diverse array of nucleophiles (alcohols, amines, thiols) in microtiter plates to quickly produce hundreds or thousands of derivatives. nih.govrsc.org This approach, when combined with high-throughput screening, dramatically accelerates the discovery of new lead compounds by exploring a vast chemical space in a short amount of time. nih.govmdpi.com The development of autonomous self-optimizing flow machines can even identify optimal reaction conditions for the synthesis of specific pyridine derivatives without human intervention. rsc.org

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Synthesis of the compound via continuous bromination of 2,5-lutidine. nih.govrsc.org | Improved safety for hazardous reactions, enhanced scalability, potential for multi-step "telescoped" synthesis. uc.ptnih.gov |

| Automated Synthesis | Use as a building block for high-throughput library generation. nih.govresearchgate.netwhiterose.ac.uk | Rapid generation of chemical diversity for screening, accelerated drug discovery cycles. nih.govnih.gov |

| High-Throughput Screening (HTS) | In-situ screening of unpurified libraries of derivatives for biological activity. rsc.orgmdpi.com | Faster identification of "hit" compounds, reduced cost and time for purification. nih.gov |

Q & A

Q. How is this compound utilized in drug discovery, particularly for targeting enzyme active sites?

- Methodological Answer : The bromomethyl group serves as a warhead in covalent inhibitors. For example, it can alkylate cysteine residues in kinases (e.g., EGFR). Kinetic studies (IC₅₀, kinact/KI) using fluorogenic substrates or SPR quantify target engagement .

Q. What in vitro models are suitable for assessing the metabolic stability of derivatives of this compound?

- Methodological Answer : Use hepatic microsomes (human or rat) with NADPH cofactor to measure half-life (t₁/₂). LC-MS/MS identifies metabolites (e.g., debrominated or oxidized products). Compare results with control compounds (e.g., verapamil) to benchmark stability .

Tables

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 189.03 g/mol | PubChem |

| Boiling Point | 245–247°C (estimated) | EPA DSSTox |

| LogP (Octanol-Water) | 2.1 ± 0.3 | Computational |

| Recommended Storage | 2–8°C, inert atmosphere | GLPBIO |

| Synthetic Route | Yield | Conditions |

|---|---|---|

| Radical Bromination | 72% | NBS, CCl₄, 60°C, 12 h |

| Flow Reactor Synthesis | 87% | DMF, 50°C, 2 mL/min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.